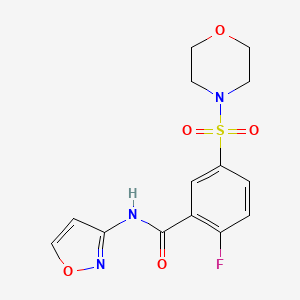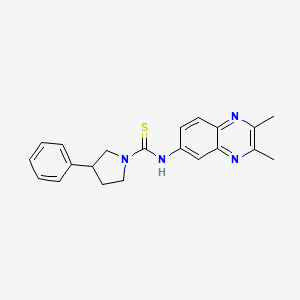![molecular formula C22H20Cl2N2O3S B4988487 N-(2,5-dichlorophenyl)-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B4988487.png)
N-(2,5-dichlorophenyl)-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dichlorophenyl)-3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide, commonly known as DAS181, is a small molecule drug that has gained attention for its potential application in treating respiratory viral infections. It is a neuraminidase inhibitor that works by cleaving the sialic acid residues on the surface of host cells, which are used by viruses to enter and infect the cells.
作用機序
DAS181 works by cleaving the sialic acid residues on the surface of host cells, which are used by viruses to enter and infect the cells. By removing these sialic acid residues, DAS181 prevents the viruses from binding to and infecting the cells, thus inhibiting viral replication.
Biochemical and Physiological Effects
DAS181 has been shown to be well-tolerated in both in vitro and in vivo studies. It has a low toxicity profile and does not appear to have any significant adverse effects on host cells or tissues. In animal studies, DAS181 has been shown to reduce viral titers and improve survival rates in influenza-infected mice.
実験室実験の利点と制限
One of the main advantages of DAS181 is its broad-spectrum activity against a wide range of influenza strains, including those that are resistant to current antiviral drugs. It also has a low toxicity profile and appears to be well-tolerated in both in vitro and in vivo studies. However, one of the limitations of DAS181 is its relatively short half-life, which may require frequent dosing in clinical settings.
将来の方向性
There are several potential future directions for DAS181 research. One area of interest is the development of more potent and selective derivatives of DAS181 that could be used as antiviral drugs. Another area of interest is the use of DAS181 in combination with other antiviral drugs to enhance its efficacy. Additionally, DAS181 could be studied for its potential application in treating other respiratory viral infections, such as coronavirus and respiratory syncytial virus. Finally, DAS181 could be studied for its potential application in preventing viral transmission, particularly in high-risk populations such as healthcare workers and travelers.
合成法
The synthesis of DAS181 involves a multi-step process that starts with the reaction of 2,5-dichloronitrobenzene with 2,5-dimethylphenylamine to form N-(2,5-dichlorophenyl)-3-(2,5-dimethylphenylamino)nitrobenzamide. This intermediate is then reduced with sodium dithionite to form N-(2,5-dichlorophenyl)-3-(2,5-dimethylphenylamino)benzamide, which is then treated with sulfonyl chloride to form N-(2,5-dichlorophenyl)-3-{[(2,5-dimethylphenyl)amino]sulfonyl}benzamide. Finally, the methyl group is added to the para position of the benzamide ring using a palladium-catalyzed coupling reaction with methyl iodide.
科学的研究の応用
DAS181 has been studied extensively for its potential application in treating respiratory viral infections, particularly influenza and parainfluenza viruses. In vitro studies have shown that DAS181 is effective against a wide range of influenza strains, including those that are resistant to current antiviral drugs such as oseltamivir and zanamivir. It has also been shown to be effective against parainfluenza viruses, which currently have no approved antiviral treatment.
特性
IUPAC Name |
N-(2,5-dichlorophenyl)-3-[(2,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-13-4-5-14(2)19(10-13)26-30(28,29)21-11-16(7-6-15(21)3)22(27)25-20-12-17(23)8-9-18(20)24/h4-12,26H,1-3H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEYMHYYOHBCNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=C(C=CC(=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dichlorophenyl)-3-[(2,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-chlorobenzyl)-N-[2-(2-methylphenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4988404.png)
![5,5'-[[5-(benzoylamino)-1,3-phenylene]bis(carbonylimino)]diisophthalic acid](/img/structure/B4988415.png)
![1-[3-(4-methoxyphenoxy)propoxy]-3-(trifluoromethyl)benzene](/img/structure/B4988420.png)
![3-[(5-bromo-2-pyridinyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)acrylonitrile](/img/structure/B4988424.png)

![7-(4-chlorophenyl)-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B4988436.png)
![2-amino-7-methyl-4-(2-naphthyl)-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B4988446.png)
![N-[5-(3,4-diethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B4988450.png)
![1-[2-(2-bromophenoxy)ethyl]piperidine oxalate](/img/structure/B4988462.png)

![ethyl (1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B4988493.png)
![N-{4-[(3-chloro-4-ethoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B4988497.png)
![N-{5-[2-(benzylthio)phenyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4988499.png)
![3-[5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-3-isoxazolyl)propanamide](/img/structure/B4988503.png)